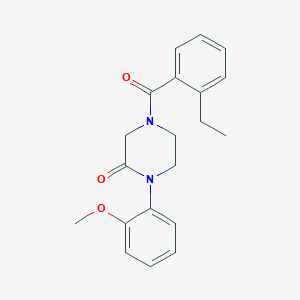

![molecular formula C21H18N2O2 B5507500 N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide belongs to a class of organic compounds known as benzohydrazide derivatives. These compounds have been extensively studied for their diverse chemical properties and potential applications in various fields such as organic synthesis, material science, and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the reaction of benzohydrazides with aldehydes or ketones in the presence of acid catalysts to form hydrazone derivatives, which can further undergo cyclization, substitution, or other modifications to yield various benzohydrazide compounds (M. Taha et al., 2014).

Aplicaciones Científicas De Investigación

1. Molecular Structure and Crystallography

N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide and its derivatives have been studied for their molecular structure and crystallography. For instance, a related molecule, 4-hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide, exists in a trans conformation regarding the C=N double bond and displays a twisted structure, as evidenced by the dihedral angle between benzene rings and the planarity of the methoxy group (Fun, Horkaew, & Chantrapromma, 2011). Such studies are crucial in understanding the physical and chemical properties of these compounds.

2. Biological Activities

Some methoxy-substituted benzohydrazide derivatives have been evaluated for antioxidant and α-glucosidase inhibitory activities. The research suggests that the −OCH3 substituent may not effectively enhance bioactivity, highlighting the need for further exploration in this field (Prachumrat et al., 2018).

3. Covalent Organic Frameworks

Hydrazone linkages, closely related to the core structure of this compound, have been utilized in the synthesis of covalent organic frameworks (COFs). These materials, such as COF-42 and COF-43, are highly crystalline, chemically and thermally stable, and possess porous structures, which are significant for various applications, including filtration and storage (Uribe-Romo et al., 2011).

4. Anticancer Properties

Several Schiff base compounds, including N'-substituted benzohydrazide derivatives, have shown promising results in biological screenings, including anticancer activities. Their interaction with Salmon sperm DNA suggests a potential mechanism for their anticancer properties (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-25-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)22-23-21(24)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLBTUQJIPUFOR-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)

![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)